(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine
Description
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine (CAS: 698353-43-4) is a bicyclic diamine characterized by a rigid norbornane-like framework with two amine groups at the 2- and 5-positions. Its stereochemistry (all-R configuration) confers unique spatial properties, making it valuable in asymmetric catalysis and ligand design . The compound is classified as a skin corrosive (Category 1B) under the UN GHS Revision 8, requiring stringent handling protocols to avoid skin/eye damage . Industrially, it is utilized in synthetic chemistry and materials science, though its applications are constrained by its reactivity and safety profile.
Properties
CAS No. |
698353-43-4 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1 |
InChI Key |
KVMMOSKKPJEDNG-DBRKOABJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N |
Canonical SMILES |
C1C2CC(C1CC2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.
Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other amine derivatives.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.
Scientific Research Applications
While the specific compound (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine is not widely documented, its derivatives and related compounds have notable applications, particularly in pharmaceutical research and development. The bicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure, is valuable in designing molecules with specific spatial arrangements, which can be crucial for interacting with biological targets .
Structural Characteristics
Bicyclo[2.2.1]heptane-based compounds possess a unique arrangement of atoms in a three-dimensional space, making them useful in various applications.
Key structural features:
- Bicyclic Framework: The rigid bicyclic system provides a defined shape, influencing the molecule's interactions.
- Amine Groups: The presence of amine groups allows for hydrogen bonding and ionic interactions with biological molecules.
- Defined Stereochemistry: Specific isomers like (1R,2R,4R,5R) allow for precise interactions.
Pharmacological Applications
Bicyclo[2.2.1]heptane derivatives have shown promise in several therapeutic areas .
CXCR2 Antagonism
Certain derivatives have demonstrated antagonistic activity against the CXCR2 chemokine receptor, which is implicated in cancer metastasis. One such compound exhibited an IC50 value of 48 nM, suggesting potent inhibition of receptor signaling pathways associated with tumor progression.
Antiviral Activity
Derivatives of bicyclo[2.2.1]heptane have shown potential in inhibiting influenza viruses, indicating their possible use as antiviral agents.
Chelating Agents
These compounds have been explored as bifunctional chelating agents for radiometals, suggesting applications in targeted radiotherapy.
Nicotinic Acetylcholine Receptor Ligands
2,5-diazabicyclo[2.2.1]heptane derivatives have demonstrated potency as nicotinic acetylcholine receptor ligands .
The biological activity of bicyclo[2.2.1]heptane derivatives is mainly due to their ability to form hydrogen bonds and ionic interactions with biomolecules such as proteins and enzymes. These interactions can modulate enzyme activity and receptor binding affinities, making them valuable candidates for drug development.
Key mechanisms include:
- Hydrogen Bonding: Amine groups engage in hydrogen bonding, influencing protein conformation.
- Ionic Interactions: The charged nature enhances interaction with charged sites on biomolecules.
Heterocyclic Amine Carcinogens
Studies have explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, which are structurally related to bicyclo[2.2.1]heptanes . Though not directly involving (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine, this research provides context on the broader applications of these compounds in understanding biological interactions and potential health impacts .
Polyimides
Polyimides derived from alicyclic monomers, such as bicyclo[2.2.2]-oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, exhibit unique physicochemical properties . These materials are used in various applications due to their solubility and thermal stability .
Synthesis and Biological Evaluation
Mechanism of Action
The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variants
The bicyclo[2.2.1]heptane scaffold is a common motif in organocatalysis and coordination chemistry. Key analogues include:
Key Observations :
- Stereochemistry : The all-R configuration of the target compound enhances its rigidity and chiral induction capacity compared to mixed-configuration analogues (e.g., 130463-97-7) .
- Functional Groups : Methylation (e.g., 1403763-25-6) reduces basicity but improves solubility, while Schiff base formation (e.g., 539834-19-0) enables metal coordination .
- Safety : The target compound’s corrosive nature contrasts with stabilized derivatives like the Salen ligand, which pose lower acute toxicity risks .
Reactivity and Catalytic Performance
- Asymmetric Catalysis : (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives exhibit high enantioselectivity in Diels-Alder and Michael additions, achieving up to 95% ee in model reactions . The target compound’s stereochemistry likely enhances substrate binding but requires optimization to mitigate side reactions .
- Ligand Design : The Salen derivative (539834-19-0) demonstrates superior catalytic efficiency in epoxidation and cyclopropanation due to its planar chiral environment, outperforming simpler diamines .
Biological Activity
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine is a bicyclic compound with significant potential in various biological applications. Its unique structural properties contribute to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, including:
- Dimerization of Bicyclo[2.2.1]hepta-2,5-diene using zeolite catalysts.
- Reduction of Norcamphor , a ketone derivative of norbornane.
- Catalytic processes that optimize yield and selectivity in industrial settings .
The biological activity of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine is primarily attributed to its amino groups which allow it to form stable complexes with various molecular targets. This interaction can lead to the modulation of biochemical pathways relevant to drug design and therapeutic applications .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Genotoxic Effects : Studies have shown that bicyclo[2.2.1]heptane derivatives can induce a genotoxic response in bacterial cells without exhibiting alkylating effects. Specifically, at higher concentrations (100 g/L), they were found to cause cytotoxic effects .
- Antagonistic Activity : Certain derivatives of bicyclo[2.2.1]heptane have been identified as potent antagonists at P2Y receptors, particularly the P2Y1 receptor. These compounds exhibit significant inhibitory effects on receptor activity, which could be leveraged for therapeutic purposes .
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclo[2.2.1]heptane derivatives:
- Genotoxicity Study :
- Receptor Binding Studies :
- Polymerization Applications :
Comparative Analysis
A comparison with similar compounds highlights the unique properties of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine | Bicyclic amine | Genotoxicity; P2Y receptor antagonist |
| Norbornane | Saturated hydrocarbon | Limited biological activity |
| Norbornadiene | Diene | Intermediate in organic synthesis |
| 7-Oxabicyclo[2.2.1]heptane | Oxygen-containing bicyclic | Exhibits distinct biological properties |
Q & A
Q. What are the established synthetic routes for (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from norbornene derivatives. A common approach includes:
Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups to the amine functionalities to prevent undesired side reactions. For example, rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is synthesized via Boc-protected intermediates, as noted in building block catalogs .
Stereoselective Cyclization : Utilizing Diels-Alder reactions or other cycloadditions to form the bicyclic framework. Computational studies (e.g., B3LYP/6-31G(d)) have shown that reaction pathways can lead to distinct stereoisomers depending on reaction conditions .
Q. How is the stereochemistry of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine confirmed?
- Methodological Answer : Stereochemical confirmation relies on:
- X-ray Crystallography : Single-crystal analysis provides unambiguous proof of absolute configuration. For example, derivatives like (1R,4R,7S)-1,7-dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane] have been structurally resolved with bridgehead angles of ~92.75° and torsional parameters .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents.
- Polarimetry : Optical rotation measurements align with reported enantiomeric data for related bicyclic systems .
Advanced Research Questions
Q. How does (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine function as a chiral ligand in asymmetric catalysis?
- Methodological Answer : This diamine serves as a backbone for Salen-type ligands, which coordinate metals (e.g., Ru, Mn) to catalyze asymmetric reactions. Key features include:
- Steric Tuning : Bulky substituents (e.g., 3,5-di-tert-butyl groups) on the benzylidene moiety enhance enantioselectivity by restricting transition-state geometries .
- Electronic Effects : Electron-withdrawing groups on the aromatic rings modulate metal center reactivity.
Case Study : Ru complexes with this ligand achieve >95% ee in ketone hydrogenation, as demonstrated in enantioselective synthesis studies .
Q. What computational strategies resolve contradictions in reaction mechanisms involving this diamine?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected stereochemical outcomes) are addressed via:
- Transition State Modeling : DFT calculations (e.g., B3LYP/6-31G(d)) identify low-energy pathways. For example, heterodiene Diels-Alder reactions involving bicyclic amines proceed via two-stage mechanisms with intermediate rearrangements .
- Kinetic Isotope Effects (KIEs) : Isotopic labeling experiments validate computational predictions for rate-determining steps.
Table 2 : Comparative Activation Energies (kcal/mol)
| Pathway | Calculated (DFT) | Experimental |
|---|---|---|
| Single-step | 22.3 | 24.1 |
| Two-step | 18.7 | 19.5 |
Q. How are thermodynamic properties of bicyclic diamines measured, and what do they reveal?
- Methodological Answer :
- Combustion Calorimetry : Determines ΔcH° (e.g., -6148.4 kJ/mol for a related bicycloheptane derivative), providing insights into stability and strain energy .
- Phase-Change Data : Boiling points (e.g., 432.7 K) and sublimation enthalpies correlate with molecular rigidity and intermolecular forces .
Handling Data Contradictions
Q. How to address discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer :
- Cross-Validation : Compare NMR, X-ray, and computational data to identify artifacts. For example, conflicting NOE signals may arise from dynamic processes (e.g., ring puckering), resolved via variable-temperature NMR .
- Error Analysis : Quantify uncertainties in crystallographic R-factors (e.g., R = 0.036 in ) and computational convergence criteria.
Applications in Drug Development
Q. What role do bicyclic diamines play in bioactive molecule design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
